2-[(E)-2-Ethoxyvinyl]oxazole
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Overview
Description
2-[(E)-2-Ethoxyvinyl]oxazole is a heterocyclic compound that belongs to the oxazole family Oxazoles are five-membered aromatic rings containing one oxygen and one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(E)-2-Ethoxyvinyl]oxazole can be achieved through several methods. One common approach is the Robinson–Gabriel synthesis, which involves the dehydration of 2-acylaminoketones . Another widely used method is the Fischer oxazole synthesis, which involves the reaction of cyanohydrins with aldehydes . Additionally, the Van Leusen reaction, which uses aldehydes and TosMIC (tosylmethyl isocyanide), is also employed for the synthesis of oxazoles .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product. Catalysts and optimized reaction conditions are often used to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-[(E)-2-Ethoxyvinyl]oxazole undergoes various chemical reactions, including:
Oxidation: The oxazole ring can be opened using oxidizing agents such as potassium permanganate, chrome acid, and ozone.
Reduction: Reduction reactions can modify the oxazole ring, leading to different derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include lithium for metallation, oxidizing agents like potassium permanganate, and reducing agents such as hydrogen gas. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst playing crucial roles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to open-chain isocyanides, while substitution reactions can yield various functionalized oxazole derivatives .
Scientific Research Applications
2-[(E)-2-Ethoxyvinyl]oxazole has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-[(E)-2-Ethoxyvinyl]oxazole involves its interaction with molecular targets and pathways within biological systems. The compound can act as an enzyme inhibitor, receptor agonist, or antagonist, depending on its structure and functional groups. The specific pathways involved vary based on the application and target system .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-[(E)-2-Ethoxyvinyl]oxazole include other oxazole derivatives such as:
- 2-Methoxy-5-chlorobenzo[d]oxazole
- 2-Ethoxybenzo[d]oxazole
- 2-Ethoxy-5-chlorobenzo[d]oxazole
- 2-Methoxybenzo[d]oxazole
Uniqueness
What sets this compound apart from other oxazole derivatives is its unique ethoxyvinyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific applications where these properties are advantageous.
Properties
Molecular Formula |
C7H9NO2 |
---|---|
Molecular Weight |
139.15 g/mol |
IUPAC Name |
2-[(E)-2-ethoxyethenyl]-1,3-oxazole |
InChI |
InChI=1S/C7H9NO2/c1-2-9-5-3-7-8-4-6-10-7/h3-6H,2H2,1H3/b5-3+ |
InChI Key |
YIRCJLJWGIBXEA-HWKANZROSA-N |
Isomeric SMILES |
CCO/C=C/C1=NC=CO1 |
Canonical SMILES |
CCOC=CC1=NC=CO1 |
Origin of Product |
United States |
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